molecular formula C18H19N3O B5682001 {4-[3-methyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]phenyl}methanol

{4-[3-methyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]phenyl}methanol

Cat. No. B5682001
M. Wt: 293.4 g/mol
InChI Key: STTBGXUMGQBXSU-UHFFFAOYSA-N
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Description

{4-[3-methyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]phenyl}methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

{4-[3-methyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]phenyl}methanol has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of medicinal chemistry, where it has shown potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and viral infections.

Mechanism of Action

The exact mechanism of action of {4-[3-methyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]phenyl}methanol is not yet fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway.
Biochemical and Physiological Effects:
Studies have shown that {4-[3-methyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]phenyl}methanol has a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. It has also been shown to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of {4-[3-methyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]phenyl}methanol for lab experiments is its high potency and selectivity, which makes it an ideal tool for studying various signaling pathways in the body. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several promising future directions for research on {4-[3-methyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]phenyl}methanol. One area of focus is the development of novel drug candidates based on this compound for the treatment of various diseases. Another area of interest is the elucidation of the exact mechanism of action of this compound, which could provide valuable insights into the signaling pathways involved in various physiological and pathological processes. Additionally, there is a need for further research on the pharmacokinetics and toxicology of this compound, which could help to inform its potential clinical applications.
In conclusion, {4-[3-methyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]phenyl}methanol is a promising chemical compound with a range of potential applications in various fields of scientific research. Its high potency and selectivity make it an ideal tool for studying various signaling pathways in the body. Further research is needed to fully understand its mechanism of action and to explore its potential clinical applications.

Synthesis Methods

The synthesis of {4-[3-methyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]phenyl}methanol involves the reaction of 3-methyl-1-(2-methylbenzyl)-1H-1,2,4-triazole-5-carbaldehyde with benzylmagnesium chloride in the presence of a palladium catalyst. The resulting product is then reduced using sodium borohydride to obtain the desired compound.

properties

IUPAC Name

[4-[5-methyl-2-[(2-methylphenyl)methyl]-1,2,4-triazol-3-yl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-13-5-3-4-6-17(13)11-21-18(19-14(2)20-21)16-9-7-15(12-22)8-10-16/h3-10,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTBGXUMGQBXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=NC(=N2)C)C3=CC=C(C=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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